molecular formula C12H18ClNO B1213001 N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride CAS No. 67190-44-7

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride

Cat. No.: B1213001
CAS No.: 67190-44-7
M. Wt: 227.73 g/mol
InChI Key: ROEBDLGOYFXINS-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is a keto analog of acetylcholine and has been studied for its inhibitory effects on human placental choline acetyltransferase . This compound is known for its stability and selectivity, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride typically involves the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent and base . The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium salts, while oxidation reactions could produce corresponding ketones or alcohols.

Scientific Research Applications

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride involves the inhibition of choline acetyltransferase . This enzyme is responsible for the synthesis of acetylcholine, a neurotransmitter. The compound binds noncompetitively to the enzyme, preventing the formation of acetylcholine. This inhibition is rapid in onset and slowly reversible, making it a potent and selective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high stability and selectivity as an inhibitor of choline acetyltransferase. Unlike other inhibitors, it remains stable in solution for extended periods and exhibits negligible activity at muscarinic and nicotinic receptors . This makes it a valuable tool for studying cholinergic systems without off-target effects.

Properties

IUPAC Name

trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBDLGOYFXINS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24472-88-6 (Parent)
Record name (2-Benzoylethyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00986214
Record name N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67190-44-7
Record name (2-Benzoylethyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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